molecular formula C15H15ClN4O2 B2949211 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034330-69-1

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone

Numéro de catalogue B2949211
Numéro CAS: 2034330-69-1
Poids moléculaire: 318.76
Clé InChI: XLVOVMCRBNYWOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone, also known as CPOP, is a small molecule that has gained significant attention in the field of drug discovery and medicinal chemistry. CPOP is a potent inhibitor of protein-protein interactions, specifically those involved in the formation of the MDM2-p53 complex. This complex is responsible for regulating the activity of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer.

Mécanisme D'action

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone's mechanism of action is based on its ability to disrupt the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that binds to and ubiquitinates p53, leading to its degradation. By inhibiting the MDM2-p53 interaction, this compound stabilizes p53 and promotes its transcriptional activity, leading to the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of other E3 ubiquitin ligases, such as TRIM24 and TRIM33, which are involved in the regulation of inflammation and viral infections.
Biochemical and Physiological Effects:
This compound has been shown to induce p53-dependent cell death in cancer cell lines and to inhibit tumor growth in mouse xenograft models. In addition to its anticancer effects, this compound has also been shown to modulate the immune response and to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone in lab experiments is its specificity for the MDM2-p53 interaction, which allows for the selective targeting of cancer cells that have lost p53 function. Another advantage is its ability to modulate other protein-protein interactions, which may have implications for the treatment of other diseases, such as inflammation and viral infections. One limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost. Another limitation is the potential for off-target effects, which may require careful evaluation in preclinical studies.

Orientations Futures

For the research on (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. Other future directions include the identification of other protein-protein interactions that can be targeted by this compound and the investigation of its potential as a combination therapy with other anticancer agents. Overall, the research on this compound has the potential to lead to the development of novel cancer therapeutics and to advance our understanding of the role of protein-protein interactions in disease.

Méthodes De Synthèse

The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone involves several steps, including the formation of the pyridine and pyrimidine rings, the introduction of the piperidine moiety, and the final coupling of the three components. The synthesis of this compound has been described in detail in several publications, including a 2011 paper by Wang et al. and a 2013 paper by Wang et al. In general, the synthesis of this compound is a complex and challenging process that requires expertise in synthetic organic chemistry.

Applications De Recherche Scientifique

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone has been extensively studied for its potential as a cancer therapeutic agent. The molecule's ability to inhibit the MDM2-p53 interaction makes it an attractive candidate for the treatment of cancers that have lost p53 function, such as many types of solid tumors. This compound has been shown to induce p53-dependent cell death in cancer cell lines and to inhibit tumor growth in mouse xenograft models. In addition to its potential as a cancer therapeutic, this compound has also been investigated for its ability to modulate other protein-protein interactions, including those involved in the regulation of inflammation and viral infections.

Propriétés

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c16-12-10-17-7-2-13(12)22-11-3-8-20(9-4-11)15(21)14-18-5-1-6-19-14/h1-2,5-7,10-11H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVOVMCRBNYWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.